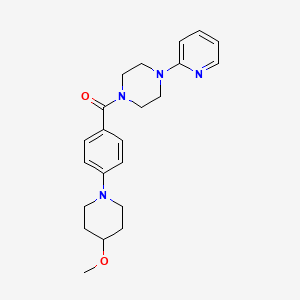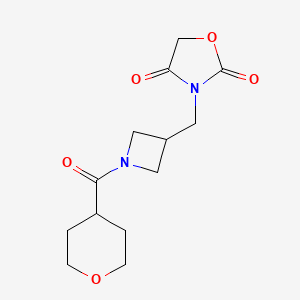
3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including a tetrahydropyran ring, an azetidine ring, and an oxazolidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom . The oxazolidine ring is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the tetrahydropyran ring could potentially undergo reactions typical of ethers, such as cleavage by strong acids . The azetidine ring could potentially undergo reactions typical of amines .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The oxazolidine ring in this compound suggests potential antibacterial properties. Oxazolidinones, a class of antibiotics, inhibit bacterial protein synthesis by targeting the 23S ribosomal RNA subunit. Researchers have investigated derivatives of this compound for their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Antiviral Applications
While not extensively studied, compounds with oxazolidine moieties have demonstrated antiviral activity. Researchers have explored their potential against RNA viruses, such as influenza and HIV. Further investigations are needed to determine the specific antiviral mechanisms and efficacy of this compound .
Neuroprotective Effects
The tetrahydro-2H-pyran-4-carbonyl group may contribute to neuroprotective properties. Some studies suggest that related compounds exhibit neuroprotection by modulating oxidative stress, reducing inflammation, and promoting neuronal survival. Investigating this compound’s impact on neurodegenerative diseases could be worthwhile .
Anti-Inflammatory Properties
Oxazolidinones have been investigated for their anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, they may offer therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease. This compound’s dual ring structure could enhance its anti-inflammatory activity .
Chemical Catalysis
Beyond biological applications, tetrahydro-2H-pyran-4-carboxylic acid serves as a versatile chemical catalyst. It participates in various reactions, including esterifications, amidations, and cyclizations. Researchers have utilized it to synthesize complex molecules .
Solvent and Reagent
The compound’s solubility in water, alcohols, and ethers makes it useful as a solvent or reagent in organic synthesis. Its mild acidity and stability under reaction conditions contribute to its popularity in the lab .
Eigenschaften
IUPAC Name |
3-[[1-(oxane-4-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c16-11-8-20-13(18)15(11)7-9-5-14(6-9)12(17)10-1-3-19-4-2-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSGMYOYLDGSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

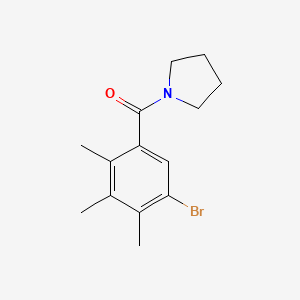
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2912651.png)
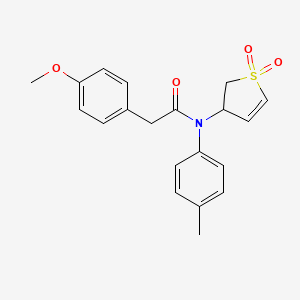

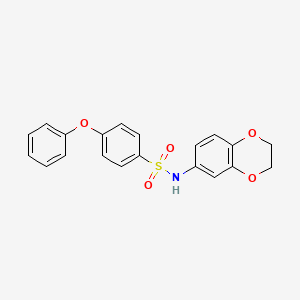
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2912659.png)
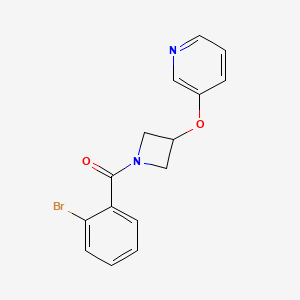
![2-Cyclopropyl-5-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2912663.png)
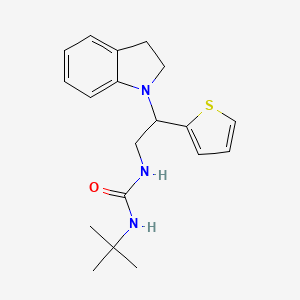

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)

![N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2912670.png)
